N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bicyclo[221]heptan-2-ylidenehydroxylamine is a chemical compound with the molecular formula C7H11NO It is characterized by a bicyclic structure, which includes a seven-membered ring system
Preparation Methods
The synthesis of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine typically involves the introduction of a bridge ring system into the skeleton of a precursor compound. One common synthetic route involves the reaction of bicyclo[2.2.1]heptane derivatives with hydroxylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Hydroxylamine derivatives: These compounds contain the hydroxylamine functional group but may have different structural frameworks. The uniqueness of this compound lies in its combination of the bicyclic structure and the hydroxylamine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
4576-48-1 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(NE)-N-(2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+ |
InChI Key |
RPGSLIJSBHTVPW-BQYQJAHWSA-N |
Isomeric SMILES |
C1CC\2CC1C/C2=N\O |
SMILES |
C1CC2CC1CC2=NO |
Canonical SMILES |
C1CC2CC1CC2=NO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.